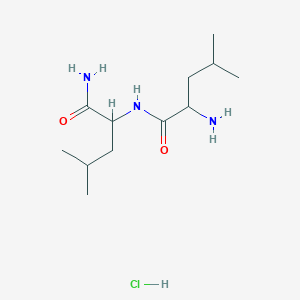

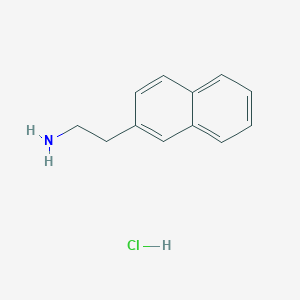

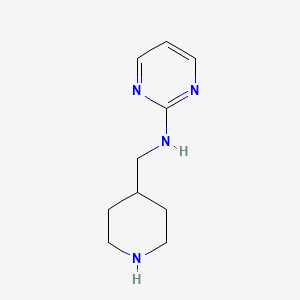

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

Descripción general

Descripción

“N-(Piperidin-4-ylmethyl)pyrimidin-2-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “N-(Piperidin-4-ylmethyl)pyrimidin-2-amine”, has been widely studied. Various methods have been developed, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Molecular Structure Analysis

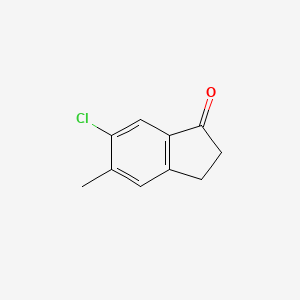

The molecular structure of “N-(Piperidin-4-ylmethyl)pyrimidin-2-amine” is characterized by a pyrimidine ring linked to a piperidine ring via a methylene bridge . The molecular weight of this compound is 178.24 g/mol .

Chemical Reactions Analysis

Pyrimidine derivatives, including “N-(Piperidin-4-ylmethyl)pyrimidin-2-amine”, are known to participate in various chemical reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Aplicaciones Científicas De Investigación

DNA Damage Studies

- Piperidine derivatives, such as N-(Piperidin-4-ylmethyl)pyrimidin-2-amine, are instrumental in DNA damage studies. They are used to create strand breaks in DNA at sites of damaged bases, particularly at N7-guanine alkylations. This process is a critical step in the Maxam-Gilbert chemical method of DNA sequencing and in studies of DNA damage to identify 'alkali-labile lesions' (Mattes, Hartley, & Kohn, 1986).

Antibacterial Activity

- Piperidine-containing pyrimidine imines have shown significant antibacterial activity. The cyclization of piperidine derivatives with other compounds, like guanidine hydrochloride and benzaldehyde, results in the formation of structures with effective antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis of Kinase Inhibitors

- Derivatives of piperidine, like 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, have been synthesized as key intermediates in developing potent deoxycytidine kinase (dCK) inhibitors. These inhibitors are significant in cancer research and treatment, showcasing the versatility of piperidine derivatives in medicinal chemistry (Zhang et al., 2009).

Development of Anticancer Agents

- Piperidine derivatives also play a role in the synthesis of anti-angiogenic agents and potential anticancer compounds. For instance, novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives exhibit significant anti-angiogenic and DNA cleavage activities, which are essential mechanisms in cancer treatment (Kambappa et al., 2017).

Hypoglycemic Agents

- Piperidine derivatives are also investigated for their role in activating glucokinase and PPARγ, making them potential dual-action hypoglycemic agents. This application is particularly relevant in the treatment and management of diabetes (Song et al., 2011).

Development of Antineoplastic Agents

- N-(Piperidin-4-ylmethyl)pyrimidin-2-amine derivatives are used in synthesizing antineoplastic agents like flumatinib. These compounds are investigated for their metabolism in patients with chronic myelogenous leukemia, indicating their potential use in cancer treatment (Gong et al., 2010).

Mecanismo De Acción

Target of Action

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine primarily targets Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the disruption of PKB signaling, which can lead to the inhibition of cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . The inhibition of PKB by N-(Piperidin-4-ylmethyl)pyrimidin-2-amine disrupts this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variations of the linker group between the piperidine and the lipophilic substituent have led to the identification of potent and orally bioavailable inhibitors of pkb .

Result of Action

The molecular and cellular effects of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine’s action include the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

Safety and Hazards

The safety data sheet for a similar compound, “1-pyrimidin-2-yl-piperidin-4-ylamine”, indicates that it is harmful if swallowed and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid ingestion, inhalation, and contact with skin and eyes .

Direcciones Futuras

Pyrimidine derivatives, including “N-(Piperidin-4-ylmethyl)pyrimidin-2-amine”, have shown potential in various pharmacological applications, including as anti-inflammatory, antitrypanosomal, and antiplasmodial agents . Future research may focus on optimizing the synthesis of these compounds, studying their mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies.

Propiedades

IUPAC Name |

N-(piperidin-4-ylmethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1,4-5,9,11H,2-3,6-8H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUCGGGAQDYSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582981 | |

| Record name | N-[(Piperidin-4-yl)methyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

521273-76-7 | |

| Record name | N-[(Piperidin-4-yl)methyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

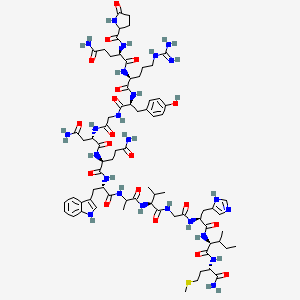

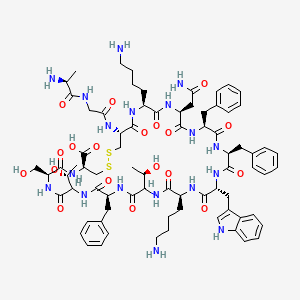

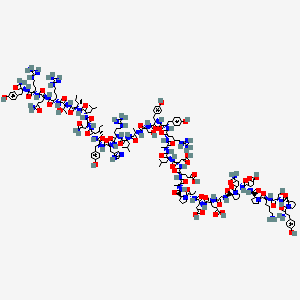

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.